molecular formula C11H11FOS B13650559 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one

1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one

Cat. No.: B13650559
M. Wt: 210.27 g/mol
InChI Key: BLRNGCITEPWVJF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one typically involves organic synthesis reactions. One common method involves the reaction of cyclopropyl ketone with 4-fluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with sodium borohydride produces the alcohol derivative .

Scientific Research Applications

1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11FOS

Molecular Weight

210.27 g/mol

IUPAC Name

1-cyclopropyl-2-(4-fluorophenyl)sulfanylethanone

InChI

InChI=1S/C11H11FOS/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

BLRNGCITEPWVJF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CSC2=CC=C(C=C2)F

Origin of Product

United States

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